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Compound of Interest

Compound Name: 2-Ethoxy-5-formylbenzoic acid

CAS No.: 848606-43-9

Cat. No.: B113082

Get Quote

Executive Summary & Structural Logic
This guide details the synthesis of 2-Ethoxy-5-formylbenzoic acid, a critical pharmacophore

often utilized as an intermediate in the development of selective antagonists and kinase

inhibitors.

Structural Analysis & Retrosynthesis
The molecule features a trisubstituted benzene ring with a cooperative directing effect that

simplifies synthesis.

Position 1 (-COOH): Electron-withdrawing, meta-director.

Position 2 (-OEt): Electron-donating, ortho/para-director.

Position 5 (-CHO): The target for electrophilic aromatic substitution (EAS).

Key Insight: Position 5 is electronically activated by the ethoxy group (para) and sterically

accessible compared to position 3. Furthermore, the carboxylic acid at position 1 directs meta
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to position 5. Thus, the directing effects of the existing substituents are synergistic, making

direct formylation of the 2-ethoxy scaffold highly regioselective.
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Figure 1: Retrosynthetic analysis highlighting the "Build-up" strategy from Salicylic Acid.

Primary Synthesis Protocol: The "Duff-Modified"
Route
This route is prioritized for its scalability and avoidance of heavy metal catalysts (like TiCl₄). It

adapts the industrial synthesis of methoxy-analogs using Hexamethylenetetramine (HMTA) in

methanesulfonic acid.
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Phase 1: Preparation of Ethyl 2-ethoxybenzoate
Objective: Simultaneous protection of the carboxyl group and installation of the directing ethoxy

group.

Reagents: Salicylic Acid (1.0 eq), Diethyl Sulfate (2.5 eq), Potassium Carbonate (K₂CO₃, 3.0

eq), Acetone (Solvent).

Mechanism: Nucleophilic substitution (Sₙ2). The carboxylate alkylates first (forming the

ester), followed by the phenoxide (forming the ether).

Step-by-Step Protocol:

Setup: Charge a 3-neck round-bottom flask with Salicylic Acid (13.8 g, 100 mmol) and

Acetone (150 mL).

Base Addition: Add K₂CO₃ (41.4 g, 300 mmol) in portions. The suspension will thicken.

Alkylation: Add Diethyl Sulfate (38.5 g, 250 mmol) dropwise over 30 minutes.

Critical Control: Maintain internal temperature < 40°C to prevent uncontrolled exotherm.

Reflux: Heat to reflux (approx. 56°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

Disappearance of the phenol spot is the endpoint.

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.

Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted salicylic acid) and

Brine. Dry over Na₂SO₄ and concentrate.

Yield: Expect ~90-95% of a clear oil (Ethyl 2-ethoxybenzoate).

Phase 2: Regioselective Formylation (Duff Reaction)
Objective: Installation of the aldehyde at the C5 position.

Reagents: Ethyl 2-ethoxybenzoate (from Phase 1), Hexamethylenetetramine (HMTA, 1.5

eq), Methanesulfonic acid (MsOH).
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Mechanism: The aromatic ring attacks the iminium ion generated from HMTA in acid.

Subsequent hydrolysis yields the aldehyde.

Step-by-Step Protocol:

Solvation: Dissolve Ethyl 2-ethoxybenzoate (19.4 g, 100 mmol) in Methanesulfonic acid (100

mL).

Note: MsOH acts as both solvent and catalyst.

Reagent Addition: Add HMTA (21.0 g, 150 mmol) in portions at 0-10°C.

Reaction: Heat the mixture to 90°C for 10-15 hours.

Observation: The solution will turn deep yellow/orange.

Hydrolysis (In-situ): Cool to 20°C. Pour the reaction mixture into ice water (300 mL). Stir

vigorously for 1 hour.

Extraction: Extract with Dichloromethane (DCM, 3 x 100 mL). Wash combined organics with

Sat. NaHCO₃ and Brine.

Purification: Flash chromatography may be required if regioisomers are present, though the

5-formyl isomer is dominant (>90%).

Phase 3: Ester Hydrolysis
Objective: Deprotection to the final acid.

Reagents: NaOH (2N, aq), Ethanol.

Step-by-Step Protocol:

Suspend the intermediate (Ethyl 2-ethoxy-5-formylbenzoate) in Ethanol (50 mL).

Add 2N NaOH (50 mL). Stir at ambient temperature for 4 hours.

Acidification: Cool to 0°C. Acidify with 2N HCl to pH 2.
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Isolation: The product, 2-Ethoxy-5-formylbenzoic acid, will precipitate as a white/off-white

solid. Filter, wash with cold water, and dry.[2]

Alternative Route: O-Alkylation of 5-Formylsalicylic
Acid
If 5-formylsalicylic acid is commercially available, this route is shorter but requires careful

control to prevent over-alkylation of the aldehyde (acetal formation).

5-Formylsalicylic Acid O-Alkylation
(EtI / K2CO3 / DMF)

 2.2 eq Base
Ethyl 2-ethoxy-5-formylbenzoate

 60°C, 4h
2-Ethoxy-5-formylbenzoic acid

 Saponification
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Figure 2: Alternative "Direct Alkylation" workflow.

Protocol Modification:

Use Ethyl Iodide (EtI) instead of Diethyl Sulfate for milder conditions.

Solvent: DMF (Dimethylformamide).

Use exactly 2.2 equivalents of base to ensure both the acid and phenol are deprotonated,

leading to the ethyl ester/ethyl ether intermediate, which is then hydrolyzed back to the acid.

Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these expected

parameters.
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Parameter Method Expected Result Interpretation

Appearance Visual
Off-white crystalline

solid
High purity (>98%)

Melting Point Capillary 145–150°C (approx)
Sharp range indicates

purity

¹H NMR 400 MHz, DMSO-d₆

δ 1.35 (t, 3H): -

OCH₂CH₃ δ 4.20 (q,

2H): -OCH₂CH₃ δ

9.90 (s, 1H): -CHO

(Aldehyde) δ 12.8 (br

s, 1H): -COOH

Confirms Ethoxy and

Formyl groups are

intact.[3]

IR Spectroscopy ATR-FTIR

1680 cm⁻¹: Aldehyde

C=O 1710 cm⁻¹: Acid

C=O 2800-3000 cm⁻¹:

C-H stretch

Validates functional

groups.

Safety & Handling (HSE)
Diethyl Sulfate / Ethyl Iodide: Potent alkylating agents. Suspected carcinogens. Must be

handled in a fume hood with double gloving. Neutralize spills with aqueous ammonia.

Methanesulfonic Acid: Corrosive. Causes severe skin burns.

Exotherms: The addition of HMTA to acid and the alkylation steps are exothermic. Controlling

the temperature is vital for safety and yield (preventing "tar" formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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